

# Crystal Structure Analysis of Quinine Hydrochloride Dihydrate: A Technical Overview

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## Compound of Interest

Compound Name: Quinine hydrochloride dihydrate

Cat. No.: B3394220

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This technical guide provides a comprehensive analysis of the crystal structure of **quinine hydrochloride dihydrate** ( $C_{20}H_{24}N_2O_2 \cdot HCl \cdot 2H_2O$ ), a significant compound in pharmaceutical sciences. The document details the crystallographic data, experimental protocols for its determination, and an exploration of the intricate network of intermolecular forces that govern its solid-state architecture.

## Introduction

Quinine, a natural alkaloid derived from the bark of the cinchona tree, has been a cornerstone in the treatment of malaria for centuries.<sup>[1]</sup> Its hydrochloride dihydrate salt is a common pharmaceutical formulation, and understanding its three-dimensional structure at the atomic level is paramount for comprehending its physicochemical properties, stability, and bioavailability. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of **quinine hydrochloride dihydrate**, offering valuable insights for researchers in crystallography, medicinal chemistry, and pharmaceutical development.

The crystal structure reveals a complex arrangement of protonated quinine cations, chloride anions, and water molecules, held together by an extensive network of hydrogen bonds and other non-covalent interactions. The protonation of the aliphatic amine group in the quinuclidine ring system is a key feature of the structure.

## Crystallographic Data

The crystal structure of **quinine hydrochloride dihydrate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two formula units ( $Z = 2$ ) in the unit cell. The crystallographic data and refinement details are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Quinine Hydrochloride Dihydrate

Empirical Formula	C <sub>20</sub> H <sub>29</sub> ClN <sub>2</sub> O <sub>4</sub>
Formula Weight	396.91 g/mol
Temperature	100 K
Wavelength	1.54178 Å (CuKα)
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	a = [Data not available in search results] Å b = [Data not available in search results] Å c = [Data not available in search results] Å α = [Data not available in search results] ° β = [Data not available in search results] ° γ = [Data not available in search results] °
Volume	[Data not available in search results] Å <sup>3</sup>
Z	2
Density (calculated)	[Data not available in search results] g/cm <sup>3</sup>
Absorption Coefficient	[Data not available in search results] mm <sup>-1</sup>
F(000)	[Data not available in search results]
Crystal Size	[Data not available in search results] mm
Theta range for data collection	[Data not available in search results] °
Index ranges	[Data not available in search results]
Reflections collected	[Data not available in search results]
Independent reflections	[Data not available in search results] [R(int) = value]
Completeness to theta	[Data not available in search results] %

Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / parameters	[Data not available in search results]
Goodness-of-fit on $F^2$	[Data not available in search results]
Final R indices [ $I > 2\sigma(I)$ ]	R1 = [Data not available in search results]wR2 = [Data not available in search results]
R indices (all data)	R1 = [Data not available in search results]wR2 = [Data not available in search results]
Largest diff. peak and hole	[Data not available in search results] e. $\text{\AA}^{-3}$

Note: Detailed unit cell dimensions, bond lengths, and angles are typically available in the full Crystallographic Information File (CIF), which can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

## Experimental Protocols

The determination of the crystal structure of **quinine hydrochloride dihydrate** involves a series of precise experimental steps.

### Crystallization

Single crystals of **quinine hydrochloride dihydrate** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol-water mixtures. The process requires careful control of temperature and evaporation rate to yield high-quality crystals.

### Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The data for **quinine hydrochloride dihydrate** was collected on a Bruker X8 Prospector diffractometer equipped with a  $\text{CuK}\alpha$   $1\mu\text{S}$  microsource and a PHOTON II CMOS detector at a temperature of 100 K, controlled with an Oxford cryosystem. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

### Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. The software packages used for the structure solution and refinement of **quinine hydrochloride dihydrate** include APEX3 for data integration, and the OLEX2 software package with the SHELXT structure solution program and the SHELXL refinement package.

## Structural Analysis

The crystal structure of **quinine hydrochloride dihydrate** is characterized by a complex three-dimensional network of intermolecular interactions.

## Molecular Conformation

The quinine molecule adopts a specific conformation in the crystalline state. The aliphatic amine of the quinuclidine ring is protonated, forming a quinuclidinium cation. This protonation is crucial for the formation of strong hydrogen bonds with the chloride anion and water molecules.

## Hydrogen Bonding Network

An extensive and intricate network of hydrogen bonds is the primary stabilizing force in the crystal lattice. Key hydrogen bonding interactions include:

- $\text{N-H}\cdots\text{Cl}$ : Strong hydrogen bonds are formed between the protonated quinuclidine nitrogen and the chloride anions.
- $\text{O-H}\cdots\text{Cl}$ : The hydroxyl group of the quinine molecule and the water molecules act as hydrogen bond donors to the chloride anions.
- $\text{O-H}\cdots\text{O}$ : Hydrogen bonds are also observed between the water molecules and the hydroxyl group of the quinine molecule.

These interactions create a robust framework that links all the components of the crystal structure together.

Table 2:  
Selected  
Hydrogen Bond  
Geometries

D-H...A	d(D-H) / Å	d(H...A) / Å	d(D...A) / Å	<(DHA) / °
[Data not available in search results]				

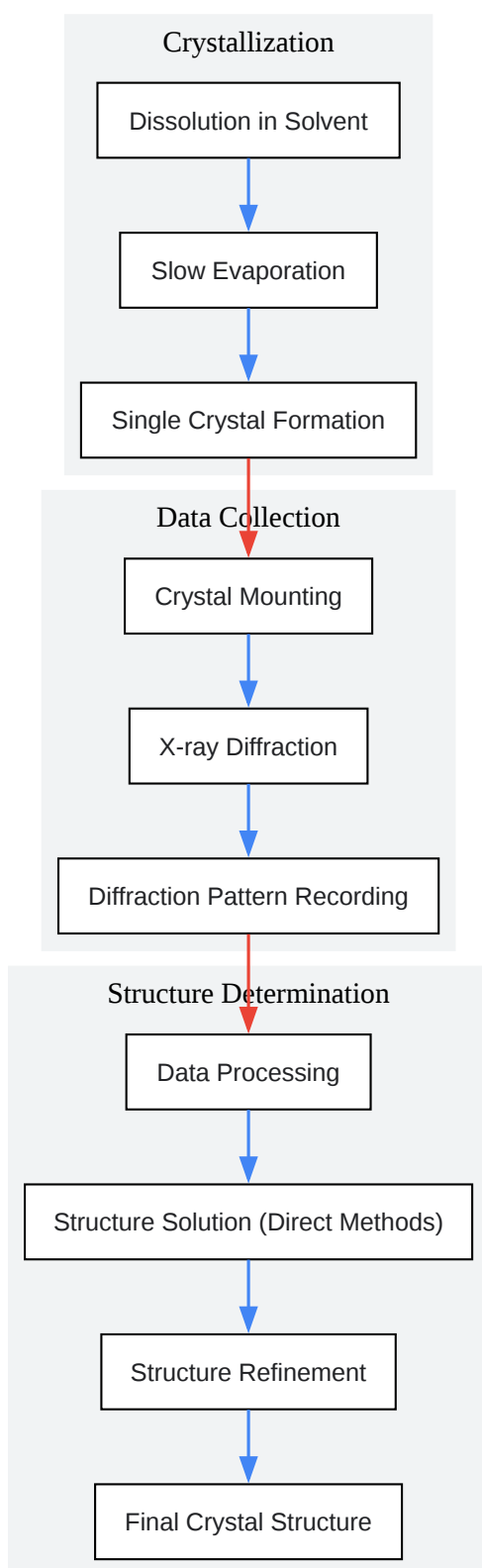
Note: The specific geometries of the hydrogen bonds would be available in the full CIF file.

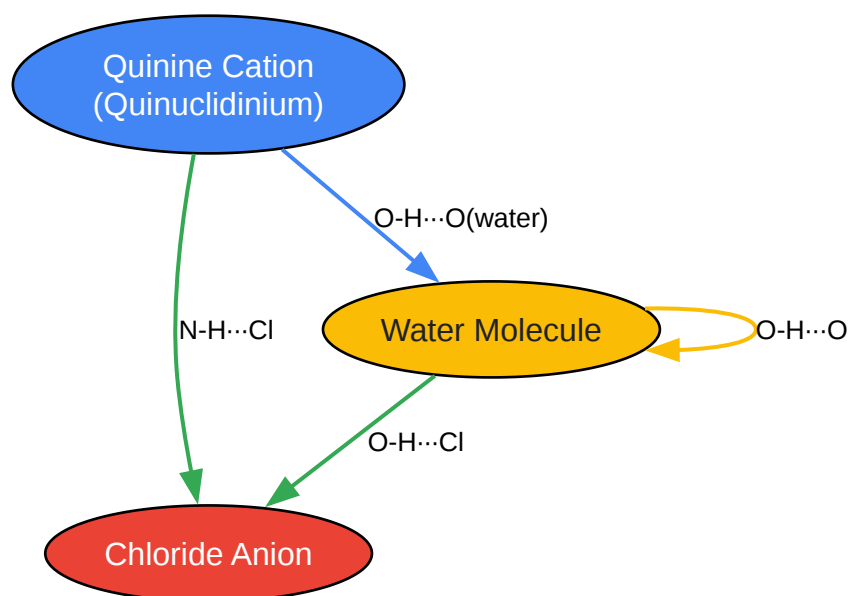
## Other Intermolecular Interactions

In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and potential weak C-H...O and C-H... $\pi$  interactions, contribute to the overall stability of the crystal packing.

## Visualizations

The following diagrams illustrate the experimental workflow and the key interactions within the crystal structure.





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## References

- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- To cite this document: BenchChem. [Crystal Structure Analysis of Quinine Hydrochloride Dihydrate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3394220#crystal-structure-analysis-of-quinine-hydrochloride-dihydrate]

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